molecular formula C8H8ClNO4S B1330892 Methyl [4-(chlorosulfonyl)phenyl]carbamate CAS No. 21926-53-4

Methyl [4-(chlorosulfonyl)phenyl]carbamate

Cat. No.: B1330892
CAS No.: 21926-53-4
M. Wt: 249.67 g/mol
InChI Key: PXQWDWGLZDPBET-UHFFFAOYSA-N
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Description

Methyl [4-(chlorosulfonyl)phenyl]carbamate is an organic compound with the molecular formula C8H8ClNO4S. It is known for its unique chemical structure, which includes a chlorosulfonyl group attached to a phenyl ring, and a carbamate group. This compound is used in various scientific research applications due to its reactivity and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [4-(chlorosulfonyl)phenyl]carbamate can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminophenyl methylcarbamate with chlorosulfonic acid. The reaction typically occurs under controlled conditions, with the temperature maintained at a low level to prevent decomposition of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl [4-(chlorosulfonyl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl [4-(chlorosulfonyl)phenyl]carbamate is utilized in several scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl [4-(chlorosulfonyl)phenyl]carbamate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly reactive, allowing the compound to form covalent bonds with various nucleophilic species. This reactivity is exploited in both synthetic chemistry and biological studies to modify molecules and study their interactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl [4-(methylsulfonyl)phenyl]carbamate
  • Methyl [4-(fluorosulfonyl)phenyl]carbamate
  • Methyl [4-(bromosulfonyl)phenyl]carbamate

Uniqueness

Methyl [4-(chlorosulfonyl)phenyl]carbamate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to other sulfonyl derivatives. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

methyl N-(4-chlorosulfonylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-14-8(11)10-6-2-4-7(5-3-6)15(9,12)13/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQWDWGLZDPBET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346408
Record name methyl [4-(chlorosulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21926-53-4
Record name methyl [4-(chlorosulfonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl N-[4-(chlorosulfonyl)phenyl]carbamate
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